Methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate
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Overview
Description
Methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: This can be achieved using reagents such as trifluoromethyl iodide in the presence of a base.
Thioether Formation: The thioether linkage is introduced by reacting the intermediate with a suitable thiol compound.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thioether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
Methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets, potentially leading to the discovery of new drugs.
Mechanism of Action
The mechanism of action of Methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrazolo[3,4-b]pyridine core are likely to play crucial roles in its binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((2-propyl-4-(methyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate
- Methyl 2-((2-propyl-4-(fluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate
Uniqueness
Methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Biological Activity
Methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H14F3N3O2S
- CAS Number : 1018166-77-2
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves a multi-step process typically including the formation of the pyrazolo[3,4-b]pyridine scaffold followed by thiolation and esterification. Recent studies have highlighted efficient synthetic routes using microwave-assisted techniques which enhance yield and reduce reaction times .
Anticancer Activity
This compound has shown promising anticancer properties. Pyrazole derivatives are known for their ability to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds structurally related to this compound have demonstrated significant inhibition against breast cancer cells with IC50 values in the low micromolar range .
Antiviral Activity
The compound's pyrazole structure suggests potential antiviral activity. Research indicates that similar compounds exhibit efficacy against viruses like HIV and Measles Virus (MeV), with EC50 values ranging from nanomolar to micromolar concentrations . The mechanism often involves interference with viral replication processes.
Antimicrobial Activity
Preliminary studies suggest that derivatives of pyrazoles possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, compounds related to this compound have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli at MIC values below 50 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the trifluoromethyl group and variations in alkyl substituents on the pyrazole ring can significantly affect potency and selectivity. For instance, replacing the trifluoromethyl group with other halogens has been correlated with improved binding affinity to target enzymes involved in cancer progression .
Case Studies
-
Anticancer Efficacy : A study evaluated a series of pyrazole derivatives including this compound against various cancer cell lines. The results indicated a dose-dependent response with significant cytotoxic effects observed at concentrations as low as 5 µM.
Compound Cell Line IC50 (µM) A MCF7 5 B HeLa 10 C A549 15 - Antiviral Testing : In another study, the compound was tested for its efficacy against HIV strains with resistance mutations. Results showed that it maintained antiviral activity with an EC50 value of approximately 60 nM.
Properties
Molecular Formula |
C13H14F3N3O2S |
---|---|
Molecular Weight |
333.33 g/mol |
IUPAC Name |
methyl 2-[2-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetate |
InChI |
InChI=1S/C13H14F3N3O2S/c1-3-4-19-6-8-9(13(14,15)16)5-10(17-12(8)18-19)22-7-11(20)21-2/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
OEAHYIBPKUNXEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C2C(=CC(=NC2=N1)SCC(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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